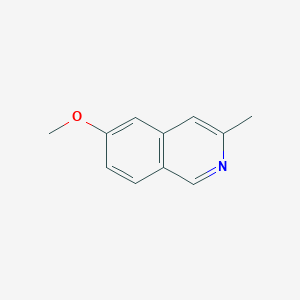![molecular formula C14H19NO2 B169633 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane CAS No. 127364-04-9](/img/structure/B169633.png)
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane, also known as BDASD, is a heterocyclic compound that has gained attention in recent years due to its potential use in various scientific research applications. BDASD has a unique structure that makes it a promising candidate for use in drug discovery and development, as well as other areas of research.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane is not yet fully understood, but studies suggest that it may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antimicrobial activity, anticancer activity, and anti-inflammatory activity. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane is its unique structure, which makes it a promising candidate for use in drug discovery and development. Additionally, this compound has been shown to have a range of biological activities, making it a versatile compound for use in various research applications. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential use in certain research areas.
Future Directions
There are several potential future directions for research on 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane. One area of interest is the development of this compound-based antibiotics for the treatment of drug-resistant bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with even greater biological activity.
Synthesis Methods
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane can be synthesized using a variety of methods, including the reaction of 1,5-dibromopentane with benzylamine and diethylene glycol in the presence of a base catalyst. Other methods for synthesizing this compound include the reaction of 1,5-dibromopentane with benzylamine and ethylene glycol, or the reaction of 1,5-dibromopentane with benzylamine and triethylene glycol.
Scientific Research Applications
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane has been studied for its potential use in a variety of scientific research applications, including drug discovery and development. Recent studies have shown that this compound has antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells.
properties
IUPAC Name |
9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-5-13(6-3-1)11-15-8-4-7-14(12-15)16-9-10-17-14/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDFBQUFPBYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)
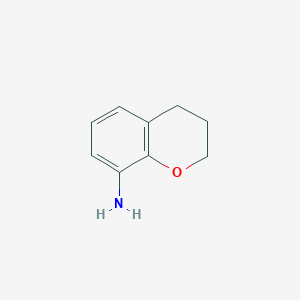


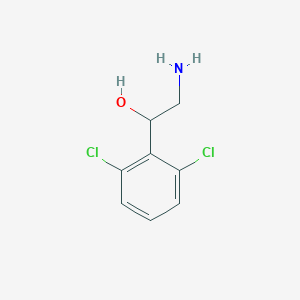
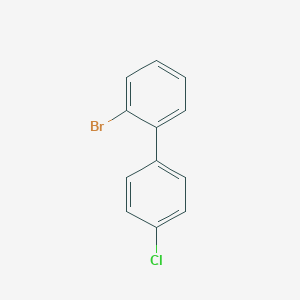


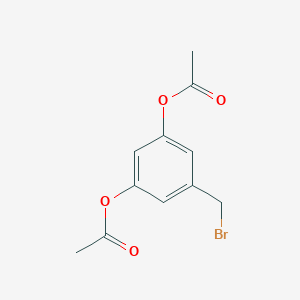

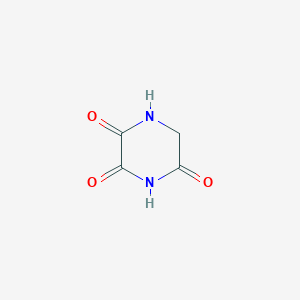
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
